molecular formula C14H15N3O4S B11343356 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(2-nitrophenoxy)acetamide

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B11343356
M. Wt: 321.35 g/mol
InChI Key: VHEHZEMRLRYFFR-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(2-nitrophenoxy)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, where the thiazole ring is treated with an appropriate alkyl halide.

    Formation of the Acetamide Moiety: The acetamide group is introduced through acylation reactions, where the thiazole derivative is reacted with acetic anhydride or acetyl chloride.

    Introduction of the Nitrophenoxy Group: The final step involves the nucleophilic aromatic substitution reaction where the nitrophenoxy group is attached to the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(2-nitrophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(2-nitrophenoxy)acetamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The nitrophenoxy group can participate in hydrogen bonding and hydrophobic interactions with receptor sites, modulating their activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C14H15N3O4S/c1-10-16-11(9-22-10)6-7-15-14(18)8-21-13-5-3-2-4-12(13)17(19)20/h2-5,9H,6-8H2,1H3,(H,15,18)

InChI Key

VHEHZEMRLRYFFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)COC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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